L-arginine

Catalog No.
S519299
CAS No.
74-79-3
M.F
C6H14N4O2
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-arginine

CAS Number

74-79-3

Product Name

L-arginine

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)

InChI Key

ODKSFYDXXFIFQN-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N

Solubility

Insoluble in ethyl ether; slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Arginine, Arginine Hydrochloride, Arginine, L Isomer, Arginine, L-Isomer, DL Arginine Acetate, Monohydrate, DL-Arginine Acetate, Monohydrate, Hydrochloride, Arginine, L Arginine, L-Arginine, L-Isomer Arginine, Monohydrate DL-Arginine Acetate

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N

Description

The exact mass of the compound Arginine is 174.1117 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 182000 mg/l (at 25 °c)1.04 m182 mg/ml at 25 °cinsoluble in ethyl ether; slightly soluble in ethanolin water, 1.82x10+5 mg/l @ 25 °c182 mg/ml at 25 °csoluble in water; insoluble in etherslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203450. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Nitric Oxide Production

Arginine is a substrate for the production of nitric oxide (NO) in the body. NO is a signaling molecule involved in many physiological processes, including blood vessel relaxation, wound healing, and immune function [Source: National Institutes of Health (.gov) on Nitric Oxide, nitric oxide synthase, and vasodilation. ]. Research is exploring how arginine supplementation might influence NO production and related health outcomes.

Wound Healing

Arginine may play a role in wound healing due to its involvement in protein synthesis and NO production. Studies are investigating whether arginine supplementation can improve wound healing rates [Source: The use of arginine in clinical practice - ResearchGate [research on arginine and wound healing]].

Cardiovascular Health

Arginine's role in NO production is being investigated in relation to cardiovascular health. NO helps blood vessels relax, which may influence blood pressure. Research is ongoing to determine whether arginine supplementation can benefit cardiovascular health [Source: Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses - PMC - NCBI [therapeutic benefits of l arginine ON National Institutes of Health (.gov) ncbi.nlm.nih.gov]].

Other Areas of Research

Scientific research on arginine is ongoing in a variety of other areas, including:

  • Athletic Performance - Some studies suggest arginine may influence exercise performance, but results are mixed [Source: Arginine for athletes - Mayo Clinic [arginine for athletes mayo ON mayoclinic.org]]
  • Erectile Dysfunction - There is limited evidence on the effectiveness of arginine for erectile dysfunction [Source: Mayo Clinic on L-arginine [arginine for athletes mayo ON mayoclinic.org]]

L-arginine is a semi-essential amino acid characterized by its chemical formula C₆H₁₄N₄O₂. It features a guanidino group, which is crucial for its biological functions, including the synthesis of nitric oxide, a vital signaling molecule in the cardiovascular system. L-arginine is typically obtained from dietary sources such as meat, dairy products, and nuts, and it plays an essential role in protein synthesis and metabolic processes within the body .

Arginine's primary mechanism of action involves its conversion to nitric oxide (NO) []. NO acts as a vasodilator, relaxing blood vessels and promoting blood flow. This mechanism is crucial for regulating blood pressure, wound healing, and immune function []. Additionally, arginine plays a role in protein synthesis, hormone regulation, and ammonia removal from the body [].

  • Nitric Oxide Synthesis: L-arginine is converted into nitric oxide and L-citrulline through the action of nitric oxide synthase enzymes. This reaction is crucial for regulating blood flow and blood pressure .
  • Urea Cycle: In this cycle, L-arginine is hydrolyzed by arginase to produce urea and ornithine. This process helps in the detoxification of ammonia in the liver .
  • Post-Translational Modifications: L-arginine residues in proteins can undergo deimination to form citrulline, impacting various biological processes such as gene expression and immune response .

L-arginine exhibits diverse biological activities:

  • Vasodilation: By increasing nitric oxide production, L-arginine promotes vasodilation, improving blood flow and reducing blood pressure .
  • Immune Function: It plays a role in immune responses by modulating T-cell function and enhancing the production of cytokines .
  • Hormonal Regulation: L-arginine stimulates the release of growth hormone and insulin, contributing to metabolic regulation .

L-arginine can be synthesized through various methods:

  • Biosynthesis: In humans, it is synthesized from citrulline via the urea cycle involving argininosuccinate synthetase and argininosuccinate lyase. This process consumes adenosine triphosphate (ATP), making it energetically costly .
  • Chemical Synthesis: Laboratory methods include the reaction of guanidine with sodium carbonate or through hydrolysis of certain peptides containing L-arginine .
  • Fermentation: Microbial fermentation processes have been developed to produce L-arginine using specific strains of bacteria or yeast, which can be more sustainable than chemical synthesis .

L-arginine has various applications in medicine and nutrition:

  • Cardiovascular Health: It is used as a supplement to improve blood flow and manage conditions like hypertension and angina .
  • Erectile Dysfunction: L-arginine supplementation is often recommended for improving erectile function due to its vasodilatory effects .
  • Wound Healing: It may enhance wound healing by promoting collagen synthesis and immune function .
  • Sports Nutrition: Athletes use L-arginine supplements to potentially enhance performance through improved blood flow and nutrient delivery to muscles .

Several compounds share structural or functional similarities with L-arginine:

CompoundStructure/FunctionalityUnique Features
L-citrullinePrecursor to L-arginine; involved in nitric oxide synthesisCan be converted back into L-arginine in the body
L-glutamineAnother semi-essential amino acid; involved in metabolismPrimarily supports gut health and immune function
OrnithineDirect product of L-arginine metabolism; involved in urea cyclePlays a role in protein synthesis but less versatile than L-arginine
AgmatineDerived from decarboxylation of L-arginine; acts as a neurotransmitterExhibits unique neuroprotective effects

L-arginine's unique guanidino group allows it to participate actively in nitric oxide production and various metabolic pathways that other similar compounds do not directly influence.

Primary Biosynthetic Pathway Architecture

The biosynthesis of L-arginine follows a well-characterized pathway that begins with glutamate as the primary precursor [1] [2]. The pathway involves eight distinct enzymatic steps that can be broadly divided into two phases: the initial acetylated derivatives cycle occurring primarily in mitochondria, and the subsequent cytoplasmic reactions leading to arginine formation [2] [3].

The pathway commences with N-acetylglutamate synthase catalyzing the conversion of glutamate to N-acetylglutamate, which serves as both a precursor and an allosteric activator for subsequent steps [2]. This initial reaction is followed by N-acetylglutamate kinase, which phosphorylates N-acetylglutamate to form N-acetylglutamyl-phosphate [3]. The third step involves N-acetylglutamyl-phosphate reductase, producing N-acetylglutamate-5-semialdehyde, which is subsequently converted to N-acetylornithine through the action of an aminotransferase [2].

The formation of ornithine represents a critical branch point in the pathway, as this intermediate serves multiple metabolic functions beyond arginine biosynthesis [4] [5]. Ornithine is exported from mitochondria to the cytoplasm via the Ort1p transporter, where it participates in the final steps of arginine synthesis [2] [3]. In the cytoplasm, ornithine carbamoyltransferase catalyzes the condensation of ornithine with carbamoyl phosphate to produce citrulline [6].

The penultimate step involves argininosuccinate synthetase, which catalyzes the ATP-dependent condensation of citrulline with aspartate to form argininosuccinate [7] [8]. This enzyme exhibits complex allosteric regulation and represents a key control point in arginine metabolism [8] [9]. Finally, argininosuccinate lyase cleaves argininosuccinate to yield L-arginine and fumarate, completing the biosynthetic pathway [6] [10].

Pathway Variants and Evolutionary Adaptations

Prokaryotic organisms exhibit significant diversity in arginine biosynthetic pathways, with three major variants identified: linear, recycling, and novel pathways [11] [12]. The linear pathway, found in Enterobacteriaceae, lacks the argJ gene and requires argE for arginine biosynthesis [11]. In contrast, the recycling pathway, present in most other prokaryotes, utilizes argJ and can complement argE mutants [11].

The novel pathway represents a recently discovered variant that incorporates alternative enzymatic mechanisms for specific steps [12]. These pathway variants reflect evolutionary adaptations to different environmental conditions and metabolic requirements, demonstrating the plasticity of arginine biosynthesis across diverse microbial lineages [11].

In eukaryotic systems, particularly in Saccharomyces cerevisiae, the pathway exhibits distinctive compartmentalization with the first five steps occurring in mitochondria, forming what is termed the acetylated derivatives cycle [2] [3]. This compartmentalization allows for sophisticated regulatory control and metabolic channeling of intermediates [2].

Metabolic Regulation and Control Mechanisms

The regulation of L-arginine biosynthesis involves multiple layers of control, including transcriptional, post-transcriptional, and allosteric mechanisms [2] [13] [9]. Transcriptional regulation is mediated by the ArgR/Mcm1p complex in eukaryotes, which consists of Arg80p, Arg81p, Arg82p, and Mcm1p subunits [2] [3]. This complex represses arginine biosynthetic genes in the presence of arginine, providing feedback inhibition at the gene expression level [2].

The transcriptional activator Gcn4p plays a crucial role in coordinating arginine biosynthesis with other amino acid biosynthetic pathways under conditions of amino acid starvation [2] [3]. The interaction between Gcn4p and subunits of the ArgR/Mcm1p repressor allows for fine-tuning of transcriptional control in response to arginine availability [2].

Post-translational regulation involves several mechanisms, including enzyme phosphorylation, allosteric modulation, and compartmentalization [9] [14]. Argininosuccinate synthetase, in particular, is subject to complex regulatory control involving interactions with AMPK and metabolite-dependent modulation [15] [16].

Urea Cycle Integration and Nitrogen Metabolism

Mechanistic Integration with Urea Cycle

L-arginine occupies a central position in nitrogen metabolism through its dual role as both a biosynthetic product and a substrate for nitrogen excretion via the urea cycle [13] [17] [18]. This integration represents one of the most sophisticated examples of metabolic pathway interconnection, allowing cells to balance amino acid biosynthesis with nitrogen homeostasis [19] [20].

The urea cycle utilizes arginine as the immediate precursor for urea formation through the action of arginase, which cleaves arginine to produce urea and ornithine [17] [21]. This reaction effectively removes two nitrogen atoms from the cellular nitrogen pool while regenerating ornithine for continued arginine biosynthesis [17]. The stoichiometry of this process ensures efficient nitrogen disposal while maintaining the ornithine pool necessary for sustained arginine production [21].

Carbamoyl phosphate synthetase represents a critical control point in this integration, existing in two distinct forms in eukaryotic systems [22] [23]. CPS I, located in mitochondria, utilizes free ammonia and bicarbonate to produce carbamoyl phosphate for the urea cycle and arginine biosynthesis [22]. CPS II, found in the cytoplasm, uses glutamine as a nitrogen source and is dedicated to pyrimidine biosynthesis [22] [23].

The regulation of carbamoyl phosphate synthesis involves allosteric activation by N-acetylglutamate, which serves as a metabolic sensor of amino acid abundance [15] [16]. This mechanism ensures that carbamoyl phosphate production is coordinated with overall nitrogen metabolism and cellular energy status [15].

Nitrogen Flux and Metabolic Channeling

The integration of arginine biosynthesis with nitrogen metabolism involves sophisticated mechanisms for channeling nitrogen flux through interconnected pathways [18] [19]. Mitochondria play a central role in this process, housing key enzymes for both nitrogen incorporation and arginine synthesis [18].

Glutamate dehydrogenase catalyzes the incorporation of ammonia into α-ketoglutarate to form glutamate, providing the primary nitrogen-containing precursor for arginine biosynthesis [18]. This reaction is subject to allosteric regulation by guanosine triphosphate, which inhibits the enzyme, and leucine, which activates it [15] [16].

The mitochondrial compartmentalization of early arginine biosynthetic steps facilitates metabolic channeling and prevents the loss of nitrogen-containing intermediates [2] [18]. The export of ornithine from mitochondria to the cytoplasm via specific transporters ensures efficient utilization of this key intermediate for both arginine biosynthesis and polyamine production [2] [4].

Metabolic Sensing and Adaptive Responses

L-arginine metabolism functions as a metabolic sensor system that responds to changes in nitrogen availability, energy status, and cellular stress [19] [20] [24]. The amino acid serves as a signaling molecule that modulates gene expression and organelle dynamics in response to metabolic conditions [19] [24].

Recent evidence indicates that arginine can act as a signaling molecule regulating lysosomal amino acid release and cellular autophagy [18]. This function links arginine metabolism to broader cellular homeostasis mechanisms and stress response pathways [18] [24].

The regulation of arginine metabolism also involves interactions with mechanistic target of rapamycin signaling, connecting amino acid availability to cell growth and proliferation [18] [19]. These regulatory mechanisms demonstrate the central role of arginine in coordinating multiple aspects of cellular metabolism beyond its function as a protein building block [19] [24].

Enzymatic Mechanisms in Prokaryotic versus Eukaryotic Systems

Structural and Functional Differences

The enzymatic mechanisms underlying L-arginine biosynthesis exhibit significant differences between prokaryotic and eukaryotic systems, reflecting evolutionary adaptations to distinct cellular environments and metabolic requirements [25] [11] [12]. These differences manifest in enzyme structure, regulation, and pathway organization, providing insights into the evolution of metabolic complexity [25] [11].

In prokaryotic systems, arginine biosynthetic enzymes typically exist as simpler, monofunctional proteins that catalyze individual steps in the pathway [11] [12]. The enzymes often exhibit lower thermal stability but higher catalytic efficiency compared to their eukaryotic counterparts [26]. Bacterial argininosuccinate synthetase, for example, functions as a tetramer with relatively simple regulatory mechanisms compared to the more complex eukaryotic versions [7] [27].

Eukaryotic arginine biosynthetic enzymes demonstrate increased structural complexity, often incorporating additional regulatory domains and post-translational modification sites [8] [9]. The compartmentalization of the pathway between mitochondria and cytoplasm necessitates more sophisticated transport and regulation mechanisms [2] [3]. Eukaryotic argininosuccinate synthetase exhibits complex allosteric regulation and interactions with multiple regulatory proteins [8] [14].

Pathway Organization and Gene Expression

The organization of arginine biosynthetic genes differs markedly between prokaryotes and eukaryotes, reflecting distinct evolutionary strategies for coordinating pathway function [11] [12]. In prokaryotic systems, arginine biosynthetic genes are typically organized in operons, allowing for coordinated transcriptional regulation [27] [11].

The bacterial arg operon structure facilitates rapid responses to environmental changes and amino acid availability [27]. This organization includes the carAB operon encoding carbamoyl phosphate synthetase, which is subject to dual regulation by both arginine and pyrimidine metabolism [7] [27].

Eukaryotic systems exhibit dispersed gene organization with individual arginine biosynthetic genes located on different chromosomes [2] [3]. This organization requires more complex regulatory mechanisms to coordinate pathway expression, involving multiple transcription factors and regulatory networks [2]. The Gcn4p transcriptional activator serves as a master regulator, integrating arginine biosynthesis with other amino acid biosynthetic pathways [2] [3].

Catalytic Mechanisms and Enzyme Evolution

The catalytic mechanisms of arginine biosynthetic enzymes show both conservation and divergence between prokaryotic and eukaryotic systems [25] [8] [28]. Argininosuccinate synthetase catalysis involves a two-step mechanism with citrulline adenylation followed by aspartate attack [8]. This mechanism is conserved across species but exhibits variations in kinetic parameters and regulatory properties [8] [26].

The evolution of enzyme specificity and regulation can be traced through ancestral sequence reconstruction studies [26]. Ancestral arginine-metabolizing enzymes exhibited broader substrate specificity and higher thermal stability compared to modern specialized enzymes [26]. This evolutionary trend toward specialization reflects the refinement of metabolic pathways over evolutionary time [26].

The three-dimensional structures of arginine biosynthetic enzymes from different species reveal conserved active site architectures with species-specific regulatory features [8] [29]. These structural studies provide insights into the molecular basis of enzyme function and evolution [8] [29].

Allosteric Modulation of Argininosuccinate Synthetase

Structural Basis of Allosteric Regulation

Argininosuccinate synthetase represents one of the most sophisticated examples of allosteric regulation in amino acid biosynthesis, exhibiting complex regulatory mechanisms that integrate multiple metabolic signals [8] [14] [15]. The enzyme exists as a homotetramer with each subunit containing distinct domains for substrate binding and allosteric regulation [8].

The quaternary structure of argininosuccinate synthetase involves extensive inter-subunit interactions that facilitate allosteric communication [8]. Salt bridges and hydrogen bonds between subunits create a network for transmitting conformational changes upon effector binding [8]. The C-terminus of each subunit participates in oligomerization and contributes to the allosteric response mechanism [8].

X-ray crystallographic studies have revealed the structural basis for substrate binding and allosteric modulation [8]. The active site architecture accommodates both citrulline and aspartate in a configuration that promotes the formation of the citrulline adenylate intermediate [8]. Allosteric sites located distant from the active site influence catalytic activity through conformational changes transmitted through the protein structure [8].

Metabolite-Dependent Regulation

The allosteric regulation of argininosuccinate synthetase involves multiple metabolites that reflect the cellular metabolic state [9] [14] [15]. Arginine serves as a feedback inhibitor, binding to allosteric sites and reducing enzyme activity when arginine levels are sufficient [9]. This mechanism prevents overproduction of arginine and conserves metabolic resources [9].

NADPH functions as an allosteric regulator through interactions with HSCARG, a regulatory protein that associates with argininosuccinate synthetase [14]. The binding of NADPH to HSCARG modulates its interaction with the synthetase, creating a redox-sensitive regulatory mechanism [14]. This regulation links arginine biosynthesis to the cellular redox state and energy metabolism [14].

The enzyme also responds to adenine nucleotide levels, with AMP and ADP affecting catalytic activity [15] [16]. The interaction with AMPK creates a regulatory circuit that connects arginine metabolism to cellular energy status [15] [16]. This mechanism ensures that arginine biosynthesis is coordinated with overall energy metabolism [15].

Protein-Protein Interactions and Regulatory Complexes

Argininosuccinate synthetase participates in regulatory complexes that modulate its activity in response to metabolic signals [14] [15] [16]. The association with HSCARG creates a NADPH-sensitive regulatory system that responds to changes in cellular redox status [14]. The stoichiometry and dynamics of this interaction determine the magnitude of regulatory response [14].

The enzyme forms complexes with AMPK, creating a direct link between arginine biosynthesis and energy sensing [15] [16]. This interaction involves the formation of catalytically active complexes that facilitate substrate channeling and coordinate metabolic flux [16]. The AMP produced by argininosuccinate synthetase can be directly transferred to AMPK for allosteric activation [16].

Recent studies have identified additional protein partners that modulate argininosuccinate synthetase activity [9] [30]. These interactions create regulatory networks that integrate arginine metabolism with other cellular processes, including protein synthesis, autophagy, and stress response [30]. The complexity of these regulatory networks reflects the central role of arginine in cellular metabolism [19] [30].

Cross-Pathway Interactions with Polyamine and Pyrimidine Synthesis

Polyamine Biosynthesis Integration

The biosynthesis of L-arginine exhibits extensive cross-pathway interactions with polyamine metabolism, sharing key intermediates and regulatory mechanisms [4] [5] [31]. Ornithine, a central intermediate in arginine biosynthesis, serves as the primary precursor for polyamine production through the action of ornithine decarboxylase [4] [32] [33].

The competition between arginine biosynthesis and polyamine production for ornithine creates a metabolic branch point that is subject to sophisticated regulation [4] [31] [33]. Ornithine decarboxylase exhibits much higher affinity for ornithine compared to ornithine carbamoyltransferase, ensuring preferential flux toward polyamine biosynthesis when cellular demand is high [33].

Two major pathways exist for polyamine biosynthesis from arginine-related intermediates [34] [35]. The classical pathway involves ornithine decarboxylase converting ornithine to putrescine, which is subsequently modified to form spermidine and spermine [34] [33]. An alternative pathway utilizes arginine decarboxylase to convert arginine directly to agmatine, which is then processed by agmatinase to produce putrescine [34] [35].

The regulation of polyamine biosynthesis involves coordinate control of multiple enzymes in the pathway [31] [33]. Ornithine aminotransferase activity is reciprocally regulated with ornithine decarboxylase, ensuring that ornithine flux is appropriately distributed between different metabolic fates [33]. This regulation involves both transcriptional and post-translational mechanisms [31].

Pyrimidine Synthesis Interconnections

L-arginine biosynthesis shares critical intermediates with pyrimidine nucleotide biosynthesis through the common utilization of carbamoyl phosphate [36] [37] [38]. This metabolic intersection creates complex regulatory challenges that must be resolved to maintain balanced production of both amino acids and nucleotides [36].

Carbamoyl phosphate synthetase represents the primary control point for regulating flux between arginine and pyrimidine biosynthesis [36] [37] [38]. In prokaryotic systems, a single enzyme provides carbamoyl phosphate for both pathways, necessitating sophisticated regulatory mechanisms to balance competing metabolic demands [36] [27].

Eukaryotic systems have evolved distinct carbamoyl phosphate synthetase isoforms to address this regulatory challenge [37] [38]. CPS I, located in mitochondria, provides carbamoyl phosphate for arginine biosynthesis and the urea cycle [38]. CPS II, found in the cytoplasm, is dedicated to pyrimidine biosynthesis and forms part of a multifunctional enzyme complex [37] [38].

The regulation of carbamoyl phosphate utilization involves competitive mechanisms between ornithine carbamoyltransferase and aspartate transcarbamylase [36]. The relative activities of these enzymes determine the distribution of carbamoyl phosphate between arginine and pyrimidine biosynthesis [36]. Allosteric regulation of aspartate transcarbamylase by purine and pyrimidine nucleotides provides feedback control that adjusts pathway flux based on nucleotide availability [36].

Metabolic Network Integration and Systems-Level Regulation

The integration of L-arginine biosynthesis with polyamine and pyrimidine metabolism creates a complex metabolic network that requires systems-level regulation [4] [31] [36]. This network involves shared precursors, competing enzymes, and coordinated regulatory mechanisms that maintain metabolic homeostasis [4] [31].

The nitrogen metabolism network centered on glutamate provides the foundation for coordinate regulation of these interconnected pathways [4] [31] [19]. Glutamate serves as the primary nitrogen donor for arginine biosynthesis while also contributing to nucleotide and polyamine production [4] [19]. The regulation of glutamate metabolism therefore influences all downstream pathways [19] [31].

Post-transcriptional regulation plays a crucial role in coordinating these metabolic networks [31]. Gene expression analysis reveals that enzyme levels in arginine, polyamine, and pyrimidine biosynthesis are regulated independently despite metabolic interconnections [31]. This independence allows for flexible responses to changing metabolic demands without disrupting other pathway functions [31].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; odourless

Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

XLogP3

-4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

174.11167570 g/mol

Monoisotopic Mass

174.11167570 g/mol

Heavy Atom Count

12

LogP

-4.2
-4.2 (LogP)
-4.20
log Kow = -4.20

Appearance

Solid powder

Melting Point

244 °C
222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FL26NTK3EP

Related CAS

25212-18-4

GHS Hazard Statements

Aggregated GHS information provided by 1707 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1459 of 1707 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 248 of 1707 companies with hazard statement code(s):;
H315 (14.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Therapeutic Uses

EXPTL USE: IN MICE, L-ARGININE-HCL HAD AN INHIBITORY EFFECT ON MURINE SARCOMA VIRUS-MOLONEY & C3H BREAST ADENOCARCINOMA TUMOR SYSTEMS.
EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.
EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.
EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.
For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.

Pharmacology

Studies have shown that is has improved immune responses to bacteria, viruses and tumor cells; promotes wound healing and regeneration of the liver; causes the release of growth hormones; considered crucial for optimal muscle growth and tissue repair.
Arginine is an essential amino acid in juvenile humans, Arginine is a complex amino acid, often found at active site in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)

ATC Code

V03AF11

Mechanism of Action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.

Pictograms

Irritant

Irritant

Other CAS

1119-34-2
74-79-3
7200-25-1

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes. Absorption is efficient and occurs by an active transport mechanism.

Metabolism Metabolites

Some metabolism of L-arginine takes place in the enterocytes. L-arginine not metabolized in the enterocytes enters the portal circulation from whence it is transported to the liver, where again some portion of the amino acid is metabolized.
PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-ARGININE IS ALPHA-KETO-GAMMA-GUANIDOVALERIC ACID; PRODUCT OF DECARBOXYLATION IS AGMATINE. PATHWAYS & PRODUCTS OF METABOLISM: ARGININE YIELDS ORNITHINE + UREA; ARGININE YIELDS CITRULLINE + NH3; ARGININE + GLYCINE YIELDS GUANIDOACETIC ACID + ORNITHINE /FROM TABLE/

Associated Chemicals

Arginine (DL);7200-25-1

Wikipedia

Arginine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic

Methods of Manufacturing

An essential amino acid for human development; precursor for nitric oxide; Isolation from etiolated lupine seedlings: E. Schulze, E. Steiger, Ber 19, 1177 (1886)
It is precipitated as the flavinate from gelatin hydrolyzate in industry.
L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

Arginine: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF SPECIFIC AMINO ACIDS BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE. J HUTZLER, ET AL, ANAL BIOCHEM 19, 29 (1967).
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

Modify: 2023-08-15
1: Roy D, Rajyaguru PI. Suppressor of clathrin deficiency (Scd6)-An emerging RGG-motif translation repressor. Wiley Interdiscip Rev RNA. 2018 May 22:e1479. doi: 10.1002/wrna.1479. [Epub ahead of print] Review. PubMed PMID: 29790275.
2: Tan W, Wang W, Ma Q. Physiological and Pathological Function of Serine/Arginine-Rich Splicing Factor 4 and Related Diseases. Biomed Res Int. 2018 Feb 12;2018:3819719. doi: 10.1155/2018/3819719. eCollection 2018. Review. PubMed PMID: 29789787; PubMed Central PMCID: PMC5896335.
3: Ozaki M, Ozawa T, Yamada Y. Development of a New In Vivo Optical Probe for Biological Diagnosis and Therapy. In: Nakao K, Minato N, Uemoto S, editors. Innovative Medicine: Basic Research and Development [Internet]. Tokyo: Springer; 2015. Available from http://www.ncbi.nlm.nih.gov/books/NBK500343/ PubMed PMID: 29787177.
4: Hu ML, Zheng G, Zhang YD, Yan X, Li XC, Lin H. Effect of desensitizing toothpastes on dentine hypersensitivity: A systematic review and meta-analysis. J Dent. 2018 May 19. pii: S0300-5712(18)30129-5. doi: 10.1016/j.jdent.2018.05.012. [Epub ahead of print] Review. PubMed PMID: 29787782.
5: Bazer FW, Wang X, Johnson GA, Wu G. Select nutrients and their effects on conceptus development in mammals. Anim Nutr. 2015 Sep;1(3):85-95. doi: 10.1016/j.aninu.2015.07.005. Epub 2015 Aug 6. Review. PubMed PMID: 29767122; PubMed Central PMCID: PMC5945975.
6: Ziegler TE. Measuring peripheral oxytocin and vasopressin in nonhuman primates. Am J Primatol. 2018 May 14:e22871. doi: 10.1002/ajp.22871. [Epub ahead of print] Review. PubMed PMID: 29756649.
7: Cau L, Méchin MC, Simon M. Peptidylarginine deiminases and deiminated proteins at the epidermal barrier. Exp Dermatol. 2018 May 13. doi: 10.1111/exd.13684. [Epub ahead of print] Review. PubMed PMID: 29756256.
8: Saghaleini SH, Dehghan K, Shadvar K, Sanaie S, Mahmoodpoor A, Ostadi Z. Pressure Ulcer and Nutrition. Indian J Crit Care Med. 2018 Apr;22(4):283-289. doi: 10.4103/ijccm.IJCCM_277_17. Review. PubMed PMID: 29743767; PubMed Central PMCID: PMC5930532.
9: Tafoya S, Bustamante C. Molecular switch-like regulation in motor proteins. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 19;373(1749). pii: 20170181. doi: 10.1098/rstb.2017.0181. Review. PubMed PMID: 29735735; PubMed Central PMCID: PMC5941176.
10: Holzmuller P, Geiger A, Nzoumbou-Boko R, Pissarra J, Hamrouni S, Rodrigues V, Dauchy FA, Lemesre JL, Vincendeau P, Bras-Gonçalves R. Trypanosomatid Infections: How Do Parasites and Their Excreted-Secreted Factors Modulate the Inducible Metabolism of l-Arginine in Macrophages? Front Immunol. 2018 Apr 20;9:778. doi: 10.3389/fimmu.2018.00778. eCollection 2018. Review. PubMed PMID: 29731753; PubMed Central PMCID: PMC5921530.
11: van den Berg MP, Meurs H, Gosens R. Targeting arginase and nitric oxide metabolism in chronic airway diseases and their co-morbidities. Curr Opin Pharmacol. 2018 May 2;40:126-133. doi: 10.1016/j.coph.2018.04.010. [Epub ahead of print] Review. PubMed PMID: 29729549.
12: Kim K, Choe HK. Role of hypothalamus in aging and its underlying cellular mechanisms. Mech Ageing Dev. 2018 May 2. pii: S0047-6374(18)30050-2. doi: 10.1016/j.mad.2018.04.008. [Epub ahead of print] Review. PubMed PMID: 29729230.
13: Zhou Y, Quan G, Wu Q, Zhang X, Niu B, Wu B, Huang Y, Pan X, Wu C. Mesoporous silica nanoparticles for drug and gene delivery. Acta Pharm Sin B. 2018 Mar;8(2):165-177. doi: 10.1016/j.apsb.2018.01.007. Epub 2018 Feb 12. Review. PubMed PMID: 29719777; PubMed Central PMCID: PMC5926503.
14: Karpiński TM, Adamczak A. Anticancer Activity of Bacterial Proteins and Peptides. Pharmaceutics. 2018 Apr 30;10(2). pii: E54. doi: 10.3390/pharmaceutics10020054. Review. PubMed PMID: 29710857.
15: Singh N, Ecker GF. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. Int J Mol Sci. 2018 Apr 24;19(5). pii: E1278. doi: 10.3390/ijms19051278. Review. PubMed PMID: 29695141.
16: Ganesan A. Epigenetic drug discovery: a success story for cofactor interference. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 5;373(1748). pii: 20170069. doi: 10.1098/rstb.2017.0069. Review. PubMed PMID: 29685973; PubMed Central PMCID: PMC5915713.
17: Copeland RA. Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 5;373(1748). pii: 20170080. doi: 10.1098/rstb.2017.0080. Review. PubMed PMID: 29685962; PubMed Central PMCID: PMC5915721.
18: Aliashkevich A, Alvarez L, Cava F. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Front Microbiol. 2018 Apr 6;9:683. doi: 10.3389/fmicb.2018.00683. eCollection 2018. Review. PubMed PMID: 29681896; PubMed Central PMCID: PMC5898190.
19: Mohammadi A, Rashidi E, Amooeian VG. Brain, blood, cerebrospinal fluid, and serum biomarkers in schizophrenia. Psychiatry Res. 2018 Apr 13;265:25-38. doi: 10.1016/j.psychres.2018.04.036. [Epub ahead of print] Review. PubMed PMID: 29680514.
20: Yang C, Jeong S, Ku S, Lee K, Park MH. Use of gasotransmitters for the controlled release of polymer-based nitric oxide carriers in medical applications. J Control Release. 2018 Apr 16;279:157-170. doi: 10.1016/j.jconrel.2018.04.025. [Epub ahead of print] Review. PubMed PMID: 29673643.

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